N-Methyl-1-(piperidin-4-yl)methanesulfonamide
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Overview
Description
N-Methyl-1-(piperidin-4-yl)methanesulfonamide is an organic compound with the molecular formula C7H16N2O2S. It is a sulfonamide derivative, characterized by the presence of a piperidine ring substituted with a methyl group and a methanesulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(piperidin-4-yl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(piperidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-Methyl-1-(piperidin-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(piperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(piperidin-4-yl)methanesulfonamide
- N-methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide hydrochloride
- n-piperidin-4-yl-methanesulfonamide
Uniqueness
N-Methyl-1-(piperidin-4-yl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H16N2O2S |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-methyl-1-piperidin-4-ylmethanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-8-12(10,11)6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3 |
InChI Key |
DIRJCMXOIKLPLW-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1CCNCC1 |
Origin of Product |
United States |
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